molecular formula C23H21NO5S B12628817 {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid CAS No. 920982-24-7

{[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid

Cat. No.: B12628817
CAS No.: 920982-24-7
M. Wt: 423.5 g/mol
InChI Key: RBBNVYWJKJXKAJ-UHFFFAOYSA-N
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Description

{[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a carbazole core, a sulfonyl group, and an acetic acid moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid typically involves multiple steps, starting with the preparation of the carbazole core The carbazole is then functionalized with a sulfonyl group and subsequently reacted with a propylbenzene derivative

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

{[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the carbazole core or the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

{[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the carbazole core can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    {[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid: Similar structure but with a methyl group instead of a propyl group.

    {[9-(4-Ethylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

The uniqueness of {[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The propyl group can influence the compound’s hydrophobicity and steric interactions, differentiating it from its methyl and ethyl analogs.

Properties

CAS No.

920982-24-7

Molecular Formula

C23H21NO5S

Molecular Weight

423.5 g/mol

IUPAC Name

2-[9-(4-propylphenyl)sulfonylcarbazol-2-yl]oxyacetic acid

InChI

InChI=1S/C23H21NO5S/c1-2-5-16-8-11-18(12-9-16)30(27,28)24-21-7-4-3-6-19(21)20-13-10-17(14-22(20)24)29-15-23(25)26/h3-4,6-14H,2,5,15H2,1H3,(H,25,26)

InChI Key

RBBNVYWJKJXKAJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C4=C2C=C(C=C4)OCC(=O)O

Origin of Product

United States

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